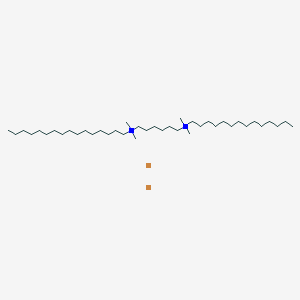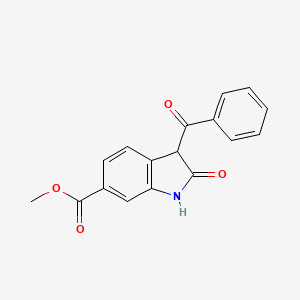
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate is a chemical compound with significant applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where quinoline derivatives are effective.
Mécanisme D'action
The mechanism of action of 2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include inhibition of heme polymerase, which is crucial in the treatment of malaria, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxychloroquine sulfate: A similar compound with a slightly different structure, used primarily as an antimalarial and anti-inflammatory agent.
Chloroquine diphosphate: Another related compound with similar applications in treating malaria and autoimmune diseases.
Uniqueness
Its dichloroquinoline moiety and the presence of both amino and ethyl groups make it a versatile compound in various research and industrial contexts .
Propriétés
Formule moléculaire |
C18H27Cl2N3O5S |
|---|---|
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
2-[4-[(5,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid |
InChI |
InChI=1S/C18H25Cl2N3O.H2O4S/c1-3-23(9-10-24)8-4-5-13(2)22-16-6-7-21-17-12-14(19)11-15(20)18(16)17;1-5(2,3)4/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22);(H2,1,2,3,4) |
Clé InChI |
RNRGCDFQPYOUMK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl)CCO.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
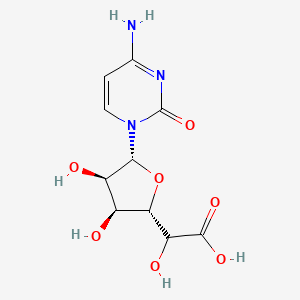
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
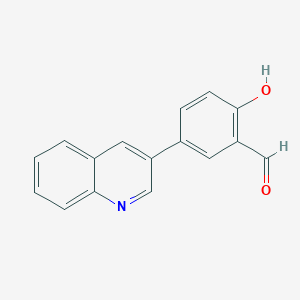
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)
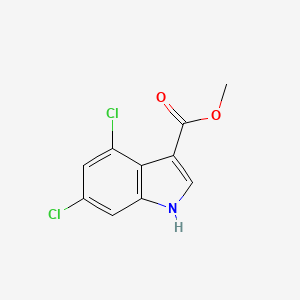

![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)
